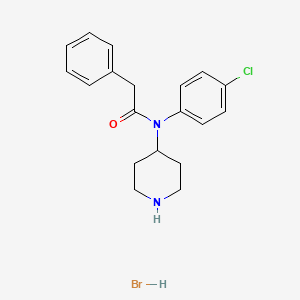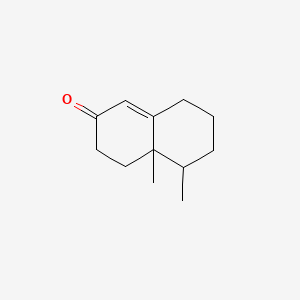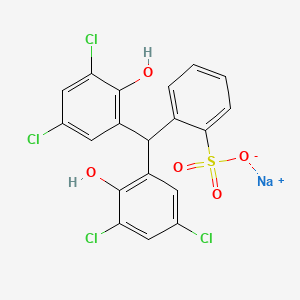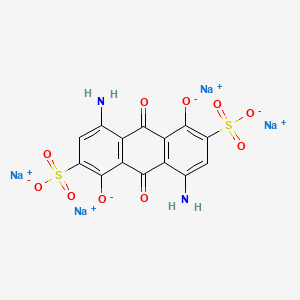
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Addition of sulfonic acid groups to the aromatic ring.
Oxidation: Formation of the dioxido and dioxo groups.
These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.
化学反応の分析
Types of Reactions
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido and dioxo groups back to hydroxyl groups.
Substitution: The amino and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to their active sites.
Interact with DNA: Intercalate between DNA bases, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol
- Acid Blue 45
Uniqueness
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance.
特性
CAS番号 |
6425-01-0 |
|---|---|
分子式 |
C14H6N2Na4O10S2 |
分子量 |
518.3 g/mol |
IUPAC名 |
tetrasodium;4,8-diamino-1,5-dioxido-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H10N2O10S2.4Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;;;/q;4*+1/p-4 |
InChIキー |
IUHCNSUKXRVSRB-UHFFFAOYSA-J |
正規SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





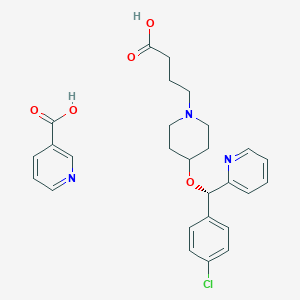


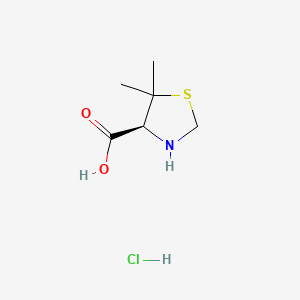
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
